molecular formula C8H6N2S3 B14196038 7-amino-1H-3,1-benzothiazine-2,4-dithione CAS No. 851330-18-2

7-amino-1H-3,1-benzothiazine-2,4-dithione

Cat. No.: B14196038
CAS No.: 851330-18-2
M. Wt: 226.3 g/mol
InChI Key: JNDMTKGKDICUEH-UHFFFAOYSA-N
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Description

7-amino-1H-3,1-benzothiazine-2,4-dithione is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by the presence of an amino group at the 7th position and two sulfur atoms at the 2nd and 4th positions, forming a dithione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-1H-3,1-benzothiazine-2,4-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with carbon disulfide and an amine, followed by cyclization to form the benzothiazine ring . The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of benzothiazine derivatives generally involves scalable processes that can be adapted for large-scale production. These methods often utilize readily available starting materials and standard organic synthesis techniques to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-amino-1H-3,1-benzothiazine-2,4-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the dithione moiety to dithiol, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dithiol derivatives.

    Substitution: Various substituted benzothiazine derivatives, depending on the nucleophile used.

Scientific Research Applications

7-amino-1H-3,1-benzothiazine-2,4-dithione has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 7-amino-1H-3,1-benzothiazine-2,4-dithione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its dithione moiety can participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

    2-amino-4H-3,1-benzothiazin-4-one: Similar in structure but with an oxygen atom replacing one of the sulfur atoms.

    7-amino-1,2,3,4-tetrahydroquinazoline-2,4-dithione: Shares the dithione moiety but differs in the ring structure.

Uniqueness

7-amino-1H-3,1-benzothiazine-2,4-dithione is unique due to its specific arrangement of sulfur atoms and the presence of an amino group at the 7th position. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

CAS No.

851330-18-2

Molecular Formula

C8H6N2S3

Molecular Weight

226.3 g/mol

IUPAC Name

7-amino-1H-3,1-benzothiazine-2,4-dithione

InChI

InChI=1S/C8H6N2S3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3H,9H2,(H,10,12)

InChI Key

JNDMTKGKDICUEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)NC(=S)SC2=S

Origin of Product

United States

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